2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2-amino-3-bromo-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUGWGDNFYZWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile typically involves the bromination of 2-amino-5-(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the aromatic ring . The reaction conditions often involve solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce nitrobenzonitriles or aminobenzonitriles, respectively .
Scientific Research Applications
Chemistry
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile serves as a crucial building block in the synthesis of complex organic molecules. It can undergo various reactions:
- Substitution Reactions : The bromine atom can be replaced through nucleophilic aromatic substitution.
- Oxidation and Reduction : The amino group can be oxidized or reduced to form different derivatives.
- Coupling Reactions : It participates in coupling reactions such as Suzuki or Heck coupling.
These reactions facilitate the development of pharmaceuticals and agrochemicals.
Biology
The compound is being investigated for its potential biological activities, particularly as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, modulating their activity. For example:
- Enzyme Inhibition : Research has shown that similar compounds can inhibit branched-chain amino acid transaminases (BCATs), which are linked to various cancers .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties:
- Cancer Treatment : Studies indicate that the compound may exhibit anti-cancer properties due to its ability to inhibit key enzymes involved in tumor growth .
- Viral Infections : Ongoing research aims to evaluate its efficacy against viral pathogens, leveraging its unique structural features.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for creating advanced materials used in various sectors.
Enzyme Inhibition Study
A study focused on enzyme inhibitors evaluated compounds similar to this compound for their ability to inhibit BCATs. The presence of the trifluoromethyl group was found to significantly enhance inhibitory potency compared to non-fluorinated analogs .
Pharmaceutical Development
The compound has been used as a precursor in synthesizing more complex organic molecules aimed at drug development. Its structural characteristics allow for modifications that improve bioactivity against specific targets .
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its biological role .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile (CAS 155255-45-1)
- Molecular Formula : C₈H₄BrF₃N₂
- Substituent Positions: Amino (4), bromo (5), trifluoromethyl (2)
- Purity : 97%
(b) 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile (CAS 1805250-35-4)
Functional Group Variants
(a) 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2)
- Molecular Formula : C₈H₃BrF₃N
- Substituents : Bromo (2), trifluoromethyl (5)
- Physical Properties : Melting point 50–51°C, density 1.71 g/cm³
- Key Difference: Absence of the amino group reduces basicity and hydrogen-bonding capacity, limiting applications in coordination chemistry.
(b) 2-Amino-5-bromo-3-methoxybenzonitrile (CAS 176718-54-0)
Trifluoromethyl-Containing Analogs
(a) 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 1483-54-1)
- Molecular Formula : C₈H₅F₃N₂
- Substituents: Amino (4), trifluoromethyl (2)
- Melting Point : 141–145°C
- Key Difference : Lack of bromo reduces molecular weight (MW 186.14 vs. 274.03 for the target compound) and may decrease halogen-bonding interactions in crystal packing.
(b) 3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4)
Key Research Findings
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to specific positions. Bromo’s steric bulk further modulates reactivity .
- Synthetic Utility: Bromo-substituted analogs are preferred intermediates in cross-coupling reactions (e.g., Buchwald-Hartwig amination), while amino groups enable functionalization via diazotization .
Biological Activity
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group, is being studied for its role as an enzyme inhibitor and its applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₄BrF₃N₂. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve its effectiveness in biological systems. The structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₄BrF₃N₂ |
| Functional Groups | Amino (-NH₂), Bromine (-Br), Trifluoromethyl (-CF₃) |
| Potential Applications | Enzyme inhibition, pharmaceutical development |
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The trifluoromethyl group may enhance binding affinity and selectivity by forming strong interactions with target proteins. This binding can inhibit enzymatic activity, which is crucial in various biological processes.
Biological Activity
Research indicates that this compound may exhibit significant biological activity, particularly as an enzyme inhibitor. Studies have shown that compounds with similar structures often demonstrate potential therapeutic effects against diseases such as cancer and viral infections .
Case Studies
- Enzyme Inhibition : In a study focused on enzyme inhibitors, compounds similar to this compound were evaluated for their ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The presence of the trifluoromethyl group was found to enhance inhibitory potency significantly .
- Pharmaceutical Development : The compound has been explored as a building block in the synthesis of more complex organic molecules aimed at developing pharmaceuticals. Its unique structure allows for modifications that can lead to improved bioactivity and selectivity against specific targets.
Research Findings
Recent research highlights the following findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized for yield and purity?
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and regiochemistry of substituents in this compound?
- Methodology :
- ¹H/¹³C NMR : The amino group (-NH₂) shows broad singlet peaks (~5-6 ppm), while the trifluoromethyl (-CF₃) and bromo (-Br) groups influence neighboring proton splitting patterns.
- ¹⁹F NMR : Distinct signals for -CF₃ (~-60 to -65 ppm) help verify substitution patterns.
- IR : A nitrile (-C≡N) stretch appears near 2200–2250 cm⁻¹.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₈H₅BrF₃N₂). Cross-validate with simulated spectra for ambiguous cases .
Q. What safety protocols are critical when handling this compound due to its reactive substituents?
- Methodology : Use fume hoods for bromine and trifluoromethyl group handling. Wear nitrile gloves and eye protection. Store at 0–6°C in airtight containers to prevent degradation. Follow SDS guidelines for spill management (e.g., P301-P315 for accidental ingestion/inhalation) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) predict the reactivity of bromo and amino groups in further functionalization?
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR coupling patterns) be resolved during structural elucidation?
- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Isotopic labeling (e.g., ¹⁵N for amino groups) clarifies ambiguous assignments. Compare experimental IR/MS data with computational predictions (e.g., Gaussian software) .
Q. What chromatographic methods (HPLC, LC-MS) detect trace impurities of this compound in pharmaceutical intermediates?
- Methodology : Use a C18 column (e.g., Waters Spherisorb ODS-2) with mobile phases like acetonitrile/water (0.1% formic acid). Retention times (~3–6.5 minutes) and UV detection (λ = 254 nm) differentiate impurities like 4-amino-2-(trifluoromethyl)benzonitrile. LC-MS with ESI+ mode confirms mass accuracy .
Q. In medicinal chemistry, how are structure-activity relationships (SAR) established for this compound as a kinase inhibitor?
- Methodology :
- Enzyme assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR) using fluorescence-based assays.
- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
